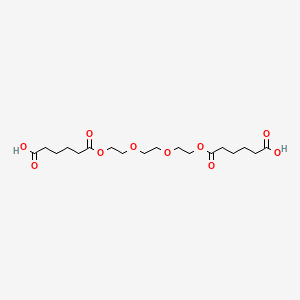
(3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(3-(2-methoxyethyl)phenyl)pyrrolidine-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(3-(2-methoxyethyl)phenyl)pyrrolidine-3-carboxylic acid is a complex organic compound with a unique structure It features a pyrrolidine ring substituted with a tert-butoxycarbonyl group, a carboxylic acid group, and a phenyl ring with a methoxyethyl substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(3-(2-methoxyethyl)phenyl)pyrrolidine-3-carboxylic acid typically involves multiple steps
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of efficient purification techniques such as chromatography.
化学反应分析
Types of Reactions
(3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(3-(2-methoxyethyl)phenyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxyethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The tert-butoxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyethyl group can yield methoxyacetaldehyde or methoxyacetic acid, while reduction of the carboxylic acid group can yield the corresponding alcohol.
科学研究应用
Chemistry
In chemistry, (3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(3-(2-methoxyethyl)phenyl)pyrrolidine-3-carboxylic acid is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound can be used in the study of enzyme-substrate interactions due to its structural complexity. It can also serve as a model compound for studying the effects of different substituents on the biological activity of pyrrolidine derivatives.
Medicine
In medicinal chemistry, this compound is of interest due to its potential pharmacological properties. It can be used as a precursor for the synthesis of drug candidates targeting various diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique structure allows for the design of materials with tailored functionalities.
作用机制
The mechanism of action of (3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(3-(2-methoxyethyl)phenyl)pyrrolidine-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can include inhibition or activation of enzymatic reactions, binding to receptor sites, or altering the conformation of target proteins.
相似化合物的比较
Similar Compounds
Similar compounds include other pyrrolidine derivatives with different substituents, such as:
- (3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-phenylpyrrolidine-3-carboxylic acid
- (3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid
- (3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(3-(2-hydroxyethyl)phenyl)pyrrolidine-3-carboxylic acid
Uniqueness
The uniqueness of (3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(3-(2-methoxyethyl)phenyl)pyrrolidine-3-carboxylic acid lies in its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the methoxyethyl group, in particular, can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
属性
分子式 |
C19H27NO5 |
|---|---|
分子量 |
349.4 g/mol |
IUPAC 名称 |
(3R,4S)-4-[3-(2-methoxyethyl)phenyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C19H27NO5/c1-19(2,3)25-18(23)20-11-15(16(12-20)17(21)22)14-7-5-6-13(10-14)8-9-24-4/h5-7,10,15-16H,8-9,11-12H2,1-4H3,(H,21,22)/t15-,16+/m1/s1 |
InChI 键 |
OTBNPQUMAIGVIW-CVEARBPZSA-N |
手性 SMILES |
CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)C(=O)O)C2=CC=CC(=C2)CCOC |
规范 SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC=CC(=C2)CCOC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![N-(1-Azabicyclo[2.2.1]heptan-3-yl)oxazolo[5,4-c]pyridine-6-carboxamide](/img/structure/B12883415.png)
![((6R,7R,12aS)-6,7-Dimethyl-6,7-dihydrodibenzo[e,g][1,4]dioxocine-1,12-diyl)bis(diphenylphosphine)](/img/structure/B12883421.png)
![3,4,6-Trimethylisoxazolo[5,4-b]pyridine](/img/structure/B12883428.png)
![6-[4-(Methylamino)phenyl]quinoline-5,8-dione](/img/structure/B12883432.png)



![1-Ethyl-3-(pentan-3-yl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12883447.png)

![Phosphine, dicyclohexyl[[2-[(diphenylphosphino)methyl]phenyl]methyl]-](/img/structure/B12883464.png)
